molecular formula C16H14N4OS2 B1684054 n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide CAS No. 893990-34-6

n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

Cat. No. B1684054
M. Wt: 342.4 g/mol
InChI Key: WJRWSLORVIHRNX-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, or 4MT-2-PPT, is a synthetic compound with a wide range of potential applications in scientific research and development. 4MT-2-PPT is a novel compound that has been studied for its ability to act as a ligand for various receptors, as well as its ability to modulate the activity of various proteins and enzymes. This compound has been studied for its potential to act as a therapeutic agent, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Anticancer Activity

N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide and its derivatives have been extensively studied for their potential anticancer properties. For instance, Evren et al. (2019) synthesized new derivatives of this compound, which showed selective cytotoxicity against human lung adenocarcinoma cells, with one derivative exhibiting high selectivity and considerable apoptosis induction (Evren et al., 2019). Similarly, Yurttaş et al. (2015) found that certain derivatives displayed significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Activity

The compound and its analogs have demonstrated strong antimicrobial properties. For example, Turan-Zitouni et al. (2005) synthesized thiazole derivatives that showed strong antifungal and antibacterial activities (Turan-Zitouni et al., 2005). Mahajan et al. (2008) also confirmed the antibacterial and antifungal activities of similar compounds (Mahajan et al., 2008).

Neuropharmacological Activity

In neuropharmacology, this chemical has been used to study its effects on neuronal activity. Sivakumaran et al. (2015) utilized a selective inhibitor of the K+/Cl− cotransporter KCC2, which is structurally related to N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, to study its impact on GABAergic control of neuronal synchronization, leading to hyperexcitability and epileptiform discharges (Sivakumaran et al., 2015).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRWSLORVIHRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428420
Record name VU0240551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

CAS RN

893990-34-6
Record name VU0240551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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